molecular formula C9H9BrClFO B8027100 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene

5-Bromo-1-chloro-2-fluoro-3-propoxybenzene

Cat. No.: B8027100
M. Wt: 267.52 g/mol
InChI Key: LUTBJBMKFBRRQC-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-fluoro-3-propoxybenzene: is an organic compound belonging to the family of halobenzenes. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propoxy group. This compound is widely used in scientific research, particularly in the synthesis of new compounds and the study of halobenzenes’ properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene typically involves multiple steps of organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol and ether, and the reactions are carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process may include the use of catalysts and controlled reaction environments to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms involving halobenzenes .

Biology and Medicine: In biological research, this compound may be used to study the interactions of halogenated benzene derivatives with biological molecules. It can also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene involves its interaction with molecular targets through its halogen atoms and propoxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

  • 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene
  • 5-Bromo-2-chloro-3-fluoropyridine
  • 2-Chloro-3-fluoro-5-bromonitrobenzene

Comparison: Compared to similar compounds, 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene is unique due to the specific arrangement of its halogen atoms and the presence of a propoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTBJBMKFBRRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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